(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Description
Properties
IUPAC Name |
(3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-8-11-12-9-5-7(6-10)3-4-13(8)9/h7H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZCUFWBAMBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the triazolo-pyridine family and exhibits a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 205.26 g/mol. Its unique triazole and pyridine rings allow for interactions with various biological targets.
1. Antitumor Activity
Several studies have highlighted the antitumor potential of triazolo-pyridine derivatives. For instance, compounds with similar scaffolds have shown significant inhibition of cancer cell proliferation through various pathways:
- Mechanism : Inhibition of c-Met protein kinase has been demonstrated in related compounds, suggesting potential for targeting metastatic cancer pathways .
- Case Studies : Research on derivatives has indicated their effectiveness against non-small cell lung cancer (NSCLC) and renal cell carcinoma .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Savolitinib | 0.005 | c-Met |
| PF-04217903 | 0.005 | c-Met |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases:
- GABA Modulation : Similar triazolo compounds have been reported to act as GABA_A receptor allosteric modulators, which may contribute to their neuroprotective effects .
- Research Findings : In animal models, these compounds demonstrated reduced neuronal death and improved cognitive function.
3. Antimicrobial Activity
The biological activity extends to antimicrobial effects against various pathogens:
- Mechanism : The presence of the triazole ring is often associated with enhanced antimicrobial properties due to its ability to interfere with microbial metabolism.
- Studies : Compounds derived from this scaffold have exhibited activity against both bacterial and fungal strains .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Studies suggest favorable absorption characteristics in preclinical models.
- Metabolism : The compound undergoes hepatic metabolism with potential interactions noted in drug-drug interaction studies.
- Toxicity : Preliminary toxicity assessments indicate a relatively safe profile at therapeutic doses; however, further studies are required to establish long-term safety .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 152.2 g/mol. Its structure features a tetrahydro-triazole ring fused to a pyridine system, providing unique chemical reactivity and biological interactions.
Medicinal Chemistry
The compound has shown promise as a building block in drug development due to its unique structural properties. It is particularly relevant in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Agents : The presence of the triazole ring is noteworthy as triazoles are known for their diverse pharmacological effects. Research indicates potential anti-inflammatory activity that could be harnessed in therapeutic applications.
Biological Interaction Studies
Research has focused on the compound's binding affinity to various biological targets. Preliminary data suggest interactions with:
- Enzymes : Potential inhibition or modulation of enzyme activity relevant to disease pathways.
- Receptors : Binding studies indicate possible interactions with specific receptors involved in cellular signaling.
Further research is necessary to elucidate these interactions fully and determine their implications for therapeutic use.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines. These findings suggest its potential as an anti-inflammatory agent in treating chronic inflammatory diseases.
Comparative Analysis with Related Compounds
To further understand its uniqueness and potential applications, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-[1,2,4]Triazole | Contains a triazole ring | Simpler structure; lacks pyridine moiety |
| Pyrazole Derivatives | Contains pyrazole ring | Varying substitution patterns; different biological activities |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Similar ester functionality | Different nitrogen positioning affects reactivity |
This table highlights how this compound stands out due to its specific tetrahydro configuration and dual heterocyclic nature.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazolopyridine derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Triazolopyridine Derivatives
Key Findings and Implications
Positional Isomerism: The methanamine group at position 7 (vs. position 6 in ) may alter binding interactions with biological targets. For example, AL8697’s benzamide substituent at position 7 correlates with DHODH inhibition .
Core Heterocycle Variations :
- Pyrazine-based analogs (e.g., from ) introduce additional nitrogen atoms, which could modify electronic properties and hydrogen-bonding capacity compared to pyridine cores .
Pharmacological Potential: AL8697’s anti-inflammatory activity in rat adjuvant-induced arthritis models highlights the therapeutic relevance of triazolopyridines. The target compound’s lack of bulky fluorinated groups (unlike AL8697) may reduce metabolic stability but improve synthetic accessibility .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the construction of thetriazolo[4,3-a]pyridine core followed by selective functionalization at the 7-position to introduce the methanamine substituent with an ethyl group at the 3-position. The synthetic route can be broadly divided into:
- Formation of the triazolopyridine core via cyclodehydration or cyclization of hydrazide or hydrazine precursors.
- Reduction or partial hydrogenation of the pyridine ring to obtain the tetrahydro derivative.
- Introduction of the 7-substituent via regioselective metalation or nucleophilic substitution.
- Functional group transformation to yield the methanamine group.
Preparation of thetriazolo[4,3-a]pyridine Core
Cyclodehydration of Hydrazide Precursors
The synthesis starts with acetylation of 2-hydrazidopyridine derivatives, followed by cyclodehydration to form the triazolopyridine ring system. This method is well-documented and is based on classical procedures such as those developed by Nelson and Potts (J. Org. Chem. 1962, 27, 3243-3248).
Example: Acetylation of 2-hydrazidopyrazine followed by cyclodehydration yields the triazolopyridine intermediate, which can be further functionalized.
Reduction to Tetrahydro Derivative
The pyridine ring is partially reduced under hydrogenation conditions using catalysts such as Pd/C. This step converts the aromatic pyridine ring into the 5,6,7,8-tetrahydro derivative, essential for the target compound.
Typical conditions involve hydrogen pressure (3.5-4.5 Kg/cm²) at 40-45 °C in methanol or other suitable solvents.
Introduction of the 7-Substituent (Methanamine Group)
Regioselective Metalation and Electrophilic Substitution
Regioselective metalation at the 7-position of the triazolopyridine core can be achieved using strong bases like n-butyllithium at low temperatures (-40 °C) in aprotic solvents such as toluene.
The lithio intermediate is then reacted with electrophiles such as formaldehyde or aldehydes to introduce hydroxymethyl groups, which can be further transformed into methanamine functionalities.
This approach allows for selective functionalization at the 7-position without affecting other positions on the heterocyclic ring.
Conversion of Hydroxymethyl to Methanamine
The hydroxymethyl group introduced at the 7-position can be converted to a methanamine group via reductive amination or nucleophilic substitution reactions.
For example, treatment with ammonia or amine sources under reductive conditions can replace the hydroxyl group with an amine.
Alkylation at the 3-Position
The ethyl group at the 3-position can be introduced by alkylation of the corresponding 3-position precursor on the triazolopyridine ring.
Alkylation methods involve the use of alkyl halides or alkyl esters under basic conditions to selectively alkylate the nitrogen or carbon atoms at the 3-position.
The alkylation product is typically isolated as a stable free base, which can be purified and used for subsequent transformations.
Representative Preparation Scheme Summary
Detailed Research Findings and Data
Yield and Purity: The partial hydrogenation step typically yields the tetrahydro derivative in high yields (up to 83%) with good crystallinity when isolated as hydrochloride salts.
Regioselectivity: Metalation at the 7-position is highly regioselective under controlled low-temperature conditions, minimizing side reactions.
Functional Group Compatibility: The synthetic route tolerates a variety of substituents on the triazolopyridine core, allowing for diverse functionalization patterns.
Crystallization and Salt Formation: The final amine product can be isolated as free base or as stable salts (e.g., hydrochloride, monohydrate forms) to improve handling and stability.
Notes on Methodological Variations
Alternative synthetic routes involve the use of N-sp3 protective groups to facilitate chiral synthesis of related tetrahydrotriazolopyridine derivatives.
Some methods employ convergent synthesis strategies combining multiple building blocks to assemble the triazolopyridine scaffold with desired substituents in fewer steps.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine involves multi-step reactions such as cyclization, condensation, and functional group modifications. Key methods include:
- Cyclocondensation : Reacting ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions to form the triazolopyridine core .
- Catalytic hydrogenation : Reducing unsaturated intermediates using palladium on carbon (Pd/C) or Raney nickel to achieve the tetrahydro configuration .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates, while ethanol or dichloromethane improves selectivity . Yield and purity depend on temperature control (e.g., 60–80°C for cyclization), pH adjustment, and purification via column chromatography or recrystallization .
Q. How is structural characterization performed, and which spectroscopic techniques are most effective?
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing ethyl and methanamine substituents .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for understanding bioactivity (e.g., fused triazole-pyridine ring planarity) .
- Mass Spectrometry (MS) : Validates molecular weight (C₉H₁₅N₅) and fragmentation patterns .
Q. What preliminary biological assays assess its pharmacological potential?
Initial screening includes:
- Dose-response assays : Measure IC₅₀ values for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity testing : Evaluate cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
- Receptor binding studies : Radioligand displacement assays quantify affinity for G-protein-coupled receptors (GPCRs) . Comparative data from structurally similar compounds (Table 1) guide target selection .
| Compound Class | Notable Activity | Reference |
|---|---|---|
| Triazolopyridine derivatives | Antimicrobial | |
| Pyrazolo[1,5-a]pyrimidines | Anticancer, Antiviral |
Advanced Research Questions
Q. How can synthetic pathways be optimized for preclinical scalability and purity?
Strategies include:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and minimize trial-and-error .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps .
- In-line analytics : HPLC-MS monitors intermediate purity in real time, enabling rapid adjustments . Computational tools (e.g., quantum chemical calculations) predict optimal reaction paths, reducing development time by 30–50% .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity?
- Iterative validation : Compare molecular docking scores (e.g., AutoDock Vina) with in vitro assays, adjusting force field parameters to match empirical data .
- Meta-analysis : Aggregate data from analogs (Table 1) to identify outliers or assay-specific artifacts .
- Free-energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed ligand-receptor interactions .
Q. How do structural modifications influence target selectivity and off-target effects?
Structure-Activity Relationship (SAR) studies reveal:
- Ethyl group substitution : Enhances lipophilicity, improving blood-brain barrier penetration but increasing cytochrome P450 interactions .
- Triazole ring modifications : Replacing nitrogen with sulfur (e.g., thieno analogs) alters electron density, affecting kinase inhibition profiles .
- Methanamine position : Shifting the amine group from C7 to C8 reduces off-target binding to adrenergic receptors .
| Modification Site | Effect on Selectivity | Reference |
|---|---|---|
| C3-Ethyl | Increased CNS activity | |
| Triazole ring | Shift from antimicrobial to antiviral |
Q. What advanced computational methods model interactions with biological targets?
- Molecular Dynamics (MD) simulations : Track ligand-protein binding stability over 100-ns trajectories (e.g., using GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Maps electron transfer in enzyme active sites (e.g., cytochrome P450 metabolism) .
- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) .
Q. How can researchers ensure reproducibility in biological assays?
- Standardized protocols : Follow CLP/CHEM 416 guidelines for assay design, including positive/negative controls and blinded data analysis .
- Inter-laboratory validation : Share compound batches and cell lines via repositories (e.g., ATCC) to minimize variability .
- Statistical rigor : Use ANOVA and Tukey’s post-hoc tests to confirm significance (p < 0.01) across replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
